molecular formula C20H16N4O7 B2769772 N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941953-31-7

N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2769772
CAS RN: 941953-31-7
M. Wt: 424.369
InChI Key: MNHCPRRVJASJCA-UHFFFAOYSA-N
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Description

“N-(2-Methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with the molecular formula C20H16N4O7 . Its average mass is 424.364 Da and its monoisotopic mass is 424.101898 Da .

Scientific Research Applications

Synthesis and Material Applications

N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and its derivatives are primarily used in synthetic chemistry for various applications. One study demonstrated the application of a related reagent, 4-methoxybenzyl-4-nitrophenylcarbonate, in the N-protection of amidinonaphthol, showing its suitability for the multiparallel solution phase synthesis of substituted benzamidines (Bailey et al., 1999). Another study synthesized a novel cationic polymer using a related compound, showcasing its transformation to a zwitterionic form upon irradiation, useful for DNA condensation and release, as well as switching antibacterial activity (Sobolčiak et al., 2013).

Corrosion Inhibition

Compounds with nitro and methoxy substituents, similar to the compound , have been studied for their effects on corrosion inhibition. For instance, a study on N-Phenyl-benzamide derivatives with these substituents demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic conditions (Mishra et al., 2018).

Antidiabetic Activity

Derivatives of N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been explored for potential biological activities. A study synthesized a series of dihydropyrimidine derivatives and evaluated them for in vitro antidiabetic activity, highlighting the diverse potential applications of these compounds in medical research (Lalpara et al., 2021).

Kinase Inhibition

Similar compounds have been identified as potent and selective kinase inhibitors. For example, substituted dihydropyridine-3-carboxamides were studied as Met kinase inhibitors, showing significant potential in cancer treatment (Schroeder et al., 2009).

Nucleoside Transport Inhibition

Compounds structurally similar to N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been evaluated as nucleoside transport inhibitors. These studies are significant in the development of treatments for conditions like cancer and viral infections (Tromp et al., 2004).

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O7/c1-31-18-11-15(24(29)30)7-8-17(18)21-19(25)16-6-3-9-22(20(16)26)12-13-4-2-5-14(10-13)23(27)28/h2-11H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHCPRRVJASJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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